molecular formula C19H23N3O4S B4541371 3-(2-ETHYLBUTANAMIDO)-N-(4-SULFAMOYLPHENYL)BENZAMIDE

3-(2-ETHYLBUTANAMIDO)-N-(4-SULFAMOYLPHENYL)BENZAMIDE

Cat. No.: B4541371
M. Wt: 389.5 g/mol
InChI Key: KYICEAKOENYZHK-UHFFFAOYSA-N
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Description

3-(2-Ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide is a complex organic compound that features both amide and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide typically involves a multi-step process:

    Formation of 2-ethylbutanamide: This can be achieved by reacting 2-ethylbutanoic acid with ammonia or an amine under dehydrating conditions.

    Synthesis of 4-sulfamoylphenylamine: This involves the sulfonation of aniline to form 4-sulfamoylaniline.

    Coupling Reaction: The final step involves coupling 2-ethylbutanamide with 4-sulfamoylphenylamine using a coupling agent like carbodiimide under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonamide groups.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or sulfonic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituent introduced to the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its amide and sulfonamide groups.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide would depend on its specific application. In medicinal chemistry, the sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition can prevent bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    N-phenylbenzamide: Lacks the sulfonamide group but shares the amide functionality.

    2-Ethylbutanamide: Shares the same aliphatic amide structure but lacks the aromatic and sulfonamide groups.

Uniqueness

3-(2-Ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of its aliphatic amide, aromatic amide, and sulfonamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-13(4-2)18(23)22-16-7-5-6-14(12-16)19(24)21-15-8-10-17(11-9-15)27(20,25)26/h5-13H,3-4H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICEAKOENYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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